N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that combines the structural features of thiazole and chromene. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while chromene is a benzopyran derivative. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 3-acetylcoumarin in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide
- Thiazole derivatives with various substituents
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined thiazole and chromene structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to other thiazole or chromene derivatives .
Properties
Molecular Formula |
C13H10N2O3S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C13H10N2O3S/c16-11(15-13-14-5-6-19-13)9-7-8-3-1-2-4-10(8)18-12(9)17/h1-4,7H,5-6H2,(H,14,15,16) |
InChI Key |
MREAOORYAPXIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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